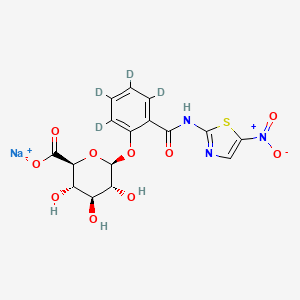
Tizoxanide glucuronide-d4 (sodium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tizoxanide glucuronide-d4 (sodium) is a deuterium-labeled derivative of tizoxanide glucuronide. It is a metabolite of nitazoxanide, a broad-spectrum antiparasitic and antiviral agent. The compound is primarily used in scientific research to study the metabolism and pharmacokinetics of nitazoxanide and its derivatives .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tizoxanide glucuronide-d4 (sodium) involves the glucuronidation of tizoxanide. The process typically includes the following steps:
Hydrolysis of Nitazoxanide: Nitazoxanide is hydrolyzed to produce tizoxanide.
Glucuronidation: Tizoxanide undergoes glucuronidation in the presence of uridine diphosphate-glucuronic acid and the enzyme uridine diphosphate-glucuronosyltransferase.
Industrial Production Methods
The industrial production of tizoxanide glucuronide-d4 (sodium) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as high-performance liquid chromatography .
化学反应分析
Types of Reactions
Tizoxanide glucuronide-d4 (sodium) primarily undergoes:
Hydrolysis: Breaking down into tizoxanide and glucuronic acid.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions.
Common Reagents and Conditions
Hydrolysis: Water or acidic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride.
Major Products
Hydrolysis: Tizoxanide and glucuronic acid.
Oxidation: Oxidized derivatives of tizoxanide.
Reduction: Reduced derivatives of tizoxanide.
科学研究应用
Tizoxanide glucuronide-d4 (sodium) is used in various scientific research applications:
Pharmacokinetics: Studying the metabolism and excretion of nitazoxanide.
Drug Development: Investigating the efficacy and safety of nitazoxanide derivatives.
Biological Studies: Understanding the interaction of nitazoxanide with biological systems.
作用机制
Tizoxanide glucuronide-d4 (sodium) exerts its effects through the following mechanism:
Metabolism: It is a metabolite of nitazoxanide, which is hydrolyzed to tizoxanide and then glucuronidated.
Molecular Targets: The compound targets enzymes involved in the glucuronidation process, primarily uridine diphosphate-glucuronosyltransferase.
相似化合物的比较
Similar Compounds
Tizoxanide: The parent compound, a metabolite of nitazoxanide.
Nitazoxanide: The precursor compound with broad-spectrum antiparasitic and antiviral activity.
Uniqueness
Tizoxanide glucuronide-d4 (sodium) is unique due to its deuterium labeling, which allows for precise tracking in metabolic studies. This labeling provides a distinct advantage in pharmacokinetic research, enabling detailed analysis of the compound’s behavior in biological systems .
属性
分子式 |
C16H14N3NaO10S |
|---|---|
分子量 |
467.4 g/mol |
IUPAC 名称 |
sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2,3,4,5-tetradeuterio-6-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenoxy]oxane-2-carboxylate |
InChI |
InChI=1S/C16H15N3O10S.Na/c20-9-10(21)12(14(24)25)29-15(11(9)22)28-7-4-2-1-3-6(7)13(23)18-16-17-5-8(30-16)19(26)27;/h1-5,9-12,15,20-22H,(H,24,25)(H,17,18,23);/q;+1/p-1/t9-,10-,11+,12-,15+;/m0./s1/i1D,2D,3D,4D; |
InChI 键 |
HJXNHPDNJXKILF-LDVZUDBRSA-M |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)NC2=NC=C(S2)[N+](=O)[O-])O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O)[2H])[2H].[Na+] |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-])OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


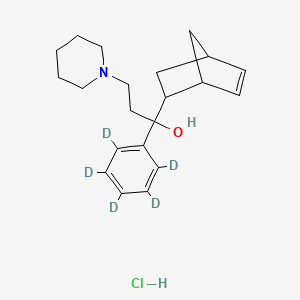
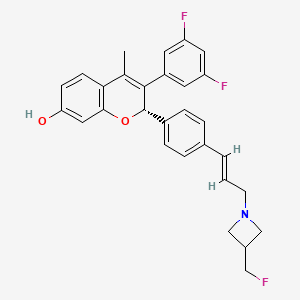
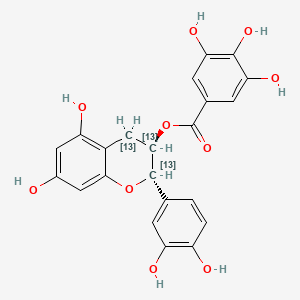
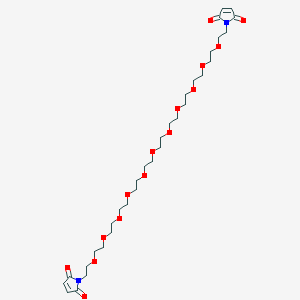

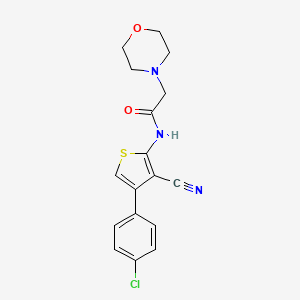

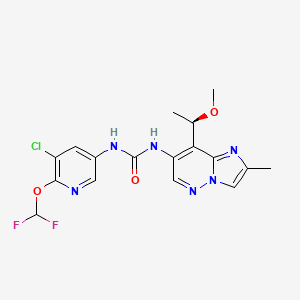
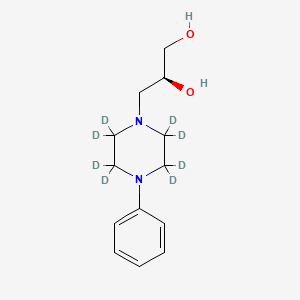


![N-[2-(cyclohexylamino)-1-(4-methoxy-2-methylphenyl)-2-oxoethyl]-N-(4-nitrophenyl)prop-2-ynamide](/img/structure/B12417692.png)
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[[2-[(Z)-[(8R,9S,13S,14S,17R)-3,17-dihydroxy-13-methyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-ylidene]amino]oxyacetyl]amino]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B12417696.png)
![5-[4-[(1S,2S)-2-(difluoromethyl)cyclopropyl]-1-methylpyrazolo[3,4-b]pyridin-6-yl]-1H-pyrimidine-2,4-dione](/img/structure/B12417710.png)
